Product packaging for 5-isocyano-2H-1,3-benzodioxole(Cat. No.:CAS No. 165459-70-1)

5-isocyano-2H-1,3-benzodioxole

Cat. No.: B071386
CAS No.: 165459-70-1
M. Wt: 147.13 g/mol
InChI Key: WUKXVUFHYLHUEA-UHFFFAOYSA-N
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Description

5-Isocyano-2H-1,3-benzodioxole (CAS 165459-70-1) is a synthetically versatile building block that merges the biologically relevant 1,3-benzodioxole scaffold with the highly reactive isocyanide functional group. This combination creates a powerful platform for the efficient synthesis of complex molecules, particularly in medicinal chemistry and drug discovery. The core value of this compound lies in its application in Isocyanide-Based Multicomponent Reactions (IMCRs) . Its ambiphilic isocyanide carbon allows it to participate in renowned reactions such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of structurally diverse chemical libraries . When used in these reactions, this compound efficiently incorporates the 1,3-benzodioxole moiety—a structure found in various biologically active natural products and pharmaceuticals, such as the anticancer drug etoposide —into the resulting molecules. This makes it an invaluable reagent for creating novel compounds for screening against a range of biological targets, including those for cancer and infectious diseases . The 1,3-benzodioxole core is known for its distinct electronic properties and ability to modulate the lipophilicity of a molecule, which can influence its interactions with biological macromolecules . By employing this compound as a key synthon, researchers can access novel heterocyclic structures and explore structure-activity relationships to develop potent new agents . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B071386 5-isocyano-2H-1,3-benzodioxole CAS No. 165459-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-isocyano-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKXVUFHYLHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Isocyano 2h 1,3 Benzodioxole and Its Analogues

Strategies for the Construction of the 5-isocyano-2H-1,3-benzodioxole Core

The synthesis of this compound can be approached through various methodologies, primarily involving the functionalization of a pre-existing benzodioxole ring system. These strategies range from direct chemical conversions of functional groups to the assembly of the core through complex, one-pot procedures.

Direct Introduction of the Isocyano Group via Functional Group Transformation

One of the most straightforward approaches to synthesizing this compound involves the transformation of a suitable functional group at the 5-position of the benzodioxole ring into an isocyanide. wikipedia.org This typically begins with the functionalization of the benzodioxole core, for instance, through nitration or halogenation, to introduce a reactive handle. Subsequent chemical modifications can then be performed to generate the isocyano group.

Common precursor functional groups for isocyanide synthesis include primary amines and formamides. The Hofmann carbylamine reaction, for example, converts a primary amine into an isocyanide using chloroform (B151607) and a base. Therefore, 5-amino-1,3-benzodioxole serves as a viable starting material. Another prevalent method is the dehydration of N-substituted formamides. In this case, 5-formamido-1,3-benzodioxole could be dehydrated using reagents like phosphorus oxychloride or tosyl chloride in the presence of a base to yield the target isocyanide. Other routes, such as those starting from halides via palladium-catalyzed cyanation followed by further transformations, have also been considered.

Precursor CompoundPrecursor Functional GroupKey ReagentsTransformation
5-Amino-1,3-benzodioxolePrimary Amine (-NH₂)CHCl₃, Base (e.g., KOH)Hofmann Carbylamine Reaction
5-Formamido-1,3-benzodioxoleFormamide (-NHCHO)POCl₃ or TsCl, BaseDehydration

Multicomponent Reaction (MCR) Strategies for Benzodioxole-Containing Isocyanides

Multicomponent reactions (MCRs), in which three or more reactants combine in a single, one-pot operation to form a product containing substantial portions of all starting materials, are exceptionally powerful tools in modern organic synthesis. nih.govbeilstein-journals.org Isocyanide-based multicomponent reactions (I-MCRs) are particularly notable for their ability to rapidly generate molecular complexity and diversity, making them ideal for creating libraries of drug-like compounds. nih.govresearchgate.netmdpi.com These reactions are often characterized by high atom economy and operational simplicity, as they obviate the need for isolating intermediates. beilstein-journals.orgresearchgate.net

The Ugi four-component reaction (U-4CR) is a cornerstone of I-MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. researchgate.netorganic-chemistry.org This reaction is highly valued in medicinal and combinatorial chemistry for its capacity to generate diverse peptidomimetic scaffolds from readily available starting materials. researchgate.netorganic-chemistry.org The mechanism typically initiates with the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the carboxylic acid to form a stable bis-amide product. researchgate.netmdpi.com

While the classic Ugi reaction provides a linear peptide-like structure, strategic modifications and the use of bifunctional reactants can lead to the synthesis of complex heterocycles. beilstein-journals.orgresearchgate.net For instance, employing a reactant with an additional functional group allows for subsequent intramolecular cyclization steps. beilstein-journals.org A notable example involves the use of 1,3-benzodioxole-5-methylamine as the amine component in an Ugi-type reaction, demonstrating the integration of the benzodioxole moiety into complex molecular architectures. mdpi.com Variants of the Ugi reaction, such as replacing the carboxylic acid component with an isostere like an N-hydroxyimide, have also been developed to broaden the accessible chemical space and yield novel structures like α-hydrazino amides. acs.org

Ugi Reaction ComponentExample Reactant
Aldehyde/Ketone Benzaldehyde
Amine 1,3-Benzodioxole-5-methylamine
Carboxylic Acid Acetic Acid
Isocyanide tert-Butyl isocyanide
Product Type α-Acylamino Amide

The Passerini three-component reaction (P-3CR) is another fundamental I-MCR, first described in 1921. wikipedia.org It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly synthesize α-acyloxy amides. wikipedia.orgambeed.comorganic-chemistry.org This reaction is highly convergent and atom-efficient, proceeding via a proposed cyclic transition state in aprotic solvents. wikipedia.orgorganic-chemistry.org The Passerini reaction is a valuable tool for creating diverse compound libraries, as it allows for variation at three different positions on the product molecule. nih.gov

The utility of the Passerini reaction has been demonstrated in the synthesis of various biologically relevant molecules, including potential anti-cancer agents and stable PROTACs. wikipedia.orgnih.gov Research has shown that the stability of the resulting α-acyloxy carboxamides can be tuned by the steric bulk of the reactants. nih.gov Variants of the reaction have been developed, such as a Passerini-type reaction involving phenols that proceeds through an irreversible Smiles rearrangement. organic-chemistry.org These MCRs provide a direct route to incorporate a benzodioxole-containing aldehyde or carboxylic acid into a more complex α-acyloxy amide structure, where the isocyanide component could be this compound itself or another isocyanide.

Passerini Reaction ComponentExample Reactant
Aldehyde/Ketone Piperonal (1,3-Benzodioxole-5-carbaldehyde)
Carboxylic Acid Phenylacetic Acid
Isocyanide Benzyl isocyanide
Product Type α-Acyloxy Amide

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding one, all occurring in a single pot. wikipedia.orgscribd.com These sequences are highly efficient, increasing molecular complexity rapidly while minimizing waste and operational steps. wikipedia.org

MCRs are excellent starting points for designing powerful cascade sequences. researchgate.net The product of an Ugi or Passerini reaction, which is formed in the first stage, can be designed to contain reactive functional groups that participate in subsequent, often intramolecular, transformations. beilstein-journals.org A powerful example is an Ugi-Zhu/cascade strategy, where an initial MCR is followed by a sequence of reactions such as N-acylation, aza-Diels-Alder cycloaddition, decarboxylation, and dehydration. mdpi.com In one documented synthesis, 1,3-benzodioxole-5-methylamine was used as a starting material in an Ugi-Zhu three-component reaction, and the resulting 5-aminooxazole intermediate was then reacted with maleic anhydride (B1165640) to initiate a cascade that ultimately formed a complex polyheterocyclic pyrrolo[3,4-b]pyridin-5-one core. mdpi.com Such strategies highlight the sophisticated molecular architecture that can be constructed by combining the diversity of MCRs with the efficiency of cascade processes.

Convergent and Divergent Synthetic Routes Towards Isocyano-Benzodioxoles

Multicomponent reactions like the Passerini and Ugi reactions are prime examples of convergent synthesis. researchgate.net They allow for the assembly of several distinct building blocks—such as an aldehyde, an amine, a carboxylic acid, and an isocyanide like this compound—into a single, more complex product in one pot. researchgate.net This strategy is highly effective for rapidly building molecular complexity.

Conversely, a divergent synthesis strategy starts from a common intermediate that is then elaborated into a library of structurally distinct compounds. sathyabama.ac.inbeilstein-journals.org In the context of isocyano-benzodioxoles, a versatile intermediate, such as 5-formyl-1,3-benzodioxole or 5-amino-1,3-benzodioxole, could be synthesized. This central precursor could then be subjected to a variety of different MCRs or other synthetic transformations. By systematically changing the reaction partners or conditions (e.g., catalysts, ligands, solvents), a wide array of diverse final products containing the benzodioxole core can be generated from a single starting point. beilstein-journals.org This approach is particularly powerful for exploring structure-activity relationships in drug discovery.

Transition Metal-Catalyzed Reactions in the Synthesis of this compound Derivatives

Transition metal catalysis offers efficient and selective methods for the synthesis of complex organic molecules. nih.gov Palladium and nickel catalysts, in particular, have been instrumental in the functionalization of the benzodioxole core and the introduction of the isocyanide group. mdpi.comresearchgate.net

Palladium-Catalyzed Coupling Reactions for Benzodioxole Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly valuable in pharmaceutical synthesis. researchgate.net These reactions are known for their mild conditions and tolerance of various functional groups. beilstein-journals.org The versatility of palladium catalysis allows for a wide range of modifications to the benzodioxole structure. mdpi.com

One of the most prominent methods is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction has been widely used in the synthesis of natural products, pharmaceuticals, and nanomaterials. researchgate.net For instance, the coupling of various iodoaromatic compounds with phenylacetylene (B144264) has been achieved with high yields using a PdCl2(PPh3)2 catalyst. beilstein-journals.org

Another key palladium-catalyzed reaction is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide. This method was utilized in the synthesis of new 1,3-benzodioxole (B145889) derivatives, starting from (6-bromobenzo[d] uva.esnih.govdioxol-5-yl)methanol. worldresearchersassociations.com The process involved an Appel reaction to form the corresponding bromide, followed by nucleophilic substitution with sodium azide (B81097) and subsequent click chemistry and Suzuki-Miyaura coupling to yield a variety of derivatives. worldresearchersassociations.comresearchgate.net

Isocyanides themselves can act as versatile building blocks in palladium-catalyzed reactions, serving as a substitute for carbon monoxide in cross-coupling reactions. mdpi.com This allows for the rapid incorporation of nitrogen-containing fragments into a variety of products. mdpi.com For example, palladium-catalyzed allylic carbonylative Negishi cross-coupling reactions using sterically bulky aromatic isocyanides as a CO surrogate have been developed to produce β,γ-unsaturated ketones with high regioselectivity and stereoselectivity. sioc-journal.cn

Table 1: Examples of Palladium-Catalyzed Reactions for Benzodioxole Modification

Reaction TypeStarting MaterialsCatalyst SystemProduct TypeYield (%)
Sonogashira CouplingIodoaromatic compounds, PhenylacetylenePdCl2(PPh3)2Diarylacetylenes69-96 beilstein-journals.org
Suzuki-Miyaura Coupling(6-bromobenzo[d] uva.esnih.govdioxol-5-yl)methanol derivatives, Boronic acidsNot specifiedBiaryl benzodioxole derivatives33-89 worldresearchersassociations.com
Allylic Carbonylative Negishi CouplingAllylic phosphates, Alkyl zinc reagents, Aromatic isocyanidesPd2(dba)3, P(o-tol)3β,γ-Unsaturated ketonesNot specified sioc-journal.cn

Nickel-Catalyzed Processes for Isocyanide Polymerization (if applicable to monomer precursors)

Nickel(II) catalysts are known to effectively polymerize isocyanides, leading to the formation of helical polyisocyanides. uva.esnih.govru.nl This process is a rapid living polymerization, which allows for the creation of block and graft copolymers. uva.esnih.gov The mechanism of this polymerization has been a subject of extensive study. uva.esnih.govru.nl

The polymerization is initiated by the nucleophilic attack of a molecule, such as an amine, on a coordinated isocyanide. ru.nlresearchgate.net This leads to the formation of a nickel-carbene complex. ru.nlresearchgate.net The polymer chain then grows through a series of consecutive insertion reactions of isocyanide molecules into the nickel-carbene bond. ru.nlresearchgate.net However, recent studies suggest that the key active species might be a formamidinyl species rather than a carbene. uva.esnih.gov

By using sterically hindered isocyanides and specific nickel(II) complexes, the polymerization can be suppressed, allowing for the isolation and characterization of intermediate complexes. uva.esnih.gov These isolated intermediates provide valuable "snapshots" of the initial steps of the polymerization process. uva.esnih.gov The study of these intermediates helps in understanding the "merry-go-round" mechanism of polymerization. uva.es

While directly polymerizing this compound is not explicitly detailed in the provided context, the principles of nickel-catalyzed isocyanide polymerization would be applicable to this monomer, assuming it can coordinate to the nickel center and undergo subsequent insertion reactions. The electronic and steric properties of the benzodioxole moiety would likely influence the polymerization kinetics and the properties of the resulting polymer.

Table 2: Key Aspects of Nickel-Catalyzed Isocyanide Polymerization

AspectDescription
Catalyst Nickel(II) salts ru.nl
Mechanism Initiated by nucleophilic attack, propagation via insertion into Ni-C bond ru.nlresearchgate.net
Active Species Proposed to be a nickel-carbene or a formamidinyl species uva.esnih.govru.nlresearchgate.net
Polymer Structure Helical polyisocyanides uva.esnih.govru.nl
Control Sterically hindered isocyanides can suppress polymerization, allowing isolation of intermediates uva.esnih.gov

Sustainable and Green Chemistry Approaches in Isocyano-Benzodioxole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scientificupdate.com These principles are increasingly being applied to the synthesis of isocyanides and their derivatives, including those of this compound.

Reactions in Aqueous Media and Solvent-Free Conditions

Performing organic reactions in water or under solvent-free conditions is a key aspect of green chemistry, as it reduces the reliance on volatile and often toxic organic solvents. nih.govacs.org Water is an abundant, non-flammable, and environmentally benign solvent. nih.gov

Several multicomponent reactions (MCRs) for the synthesis of benzodioxole-containing heterocycles have been developed in aqueous media. For example, the synthesis of spiroquinoline derivatives has been achieved through a one-pot reaction of 5-amino-1,3-benzodioxole, an aldehyde, and Meldrum's acid in aqueous ethanol (B145695) under catalyst-free conditions. nih.govacs.org This method offers excellent yields, high diastereoselectivity, and a simple workup procedure. nih.gov

Solvent-free, or neat, reaction conditions have also been successfully employed. An ultrasound-assisted multicomponent reaction of 5-amino-1,3-benzodioxole, an aldehyde, and isopropylidene malonate (Meldrum's acid) was conducted at ambient temperature without any solvent. nih.govresearchgate.net Additionally, a more sustainable synthesis of aliphatic isocyanides has been developed using p-toluenesulfonyl chloride as a dehydration reagent under solvent-free conditions, offering high yields and a significantly reduced environmental factor (E-factor). rsc.org Another solvent-free method for isocyanide synthesis utilizes phosphorus oxychloride in the presence of triethylamine, also boasting high purity and quantitative yields. mdpi.com

Table 3: Green Synthesis Approaches for Benzodioxole Derivatives

Reaction TypeConditionsStarting MaterialsProduct Type
Multicomponent ReactionAqueous ethanol, room temperature, catalyst-free5-amino-1,3-benzodioxole, aldehyde, Meldrum's acidSpiroquinolines nih.govacs.org
Multicomponent ReactionUltrasound, neat, ambient temperature5-amino-1,3-benzodioxole, aldehyde, isopropylidene malonateDihydro- uva.esnih.govdioxolo[4,5-g]quinolin-6(5H)-ones nih.govresearchgate.net
Isocyanide SynthesisSolvent-freeN-formamides, p-toluenesulfonyl chlorideAliphatic isocyanides rsc.org
Isocyanide SynthesisSolvent-freeN-formamides, phosphorus oxychloride, triethylamineFunctionalized isocyanides mdpi.com

Catalyst-Free Methodologies

Developing catalyst-free synthetic methods is another important goal of green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts and simplifies product purification. nih.gov

Isocyanide-based multicomponent reactions are particularly well-suited for catalyst-free conditions. nih.gov For instance, a novel, catalyst-free, and solvent-free method has been developed for the synthesis of benzodiazepines and dihydroquinoxalines from the reaction of benzimidazole (B57391) derivatives, isocyanides, and acetone. nih.gov

Furthermore, the synthesis of spiroquinoline derivatives from 5-amino-1,3-benzodioxole, aldehydes, and Meldrum's acid can be performed efficiently in aqueous ethanol at room temperature without the need for a catalyst. nih.govacs.org This reaction proceeds through an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization and decarboxylation steps. acs.org The absence of a catalyst, coupled with the use of a green solvent system and mild reaction conditions, makes this a highly sustainable synthetic route. nih.govacs.org

Advanced Spectroscopic and Structural Characterization of 5 Isocyano 2h 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-isocyano-2H-1,3-benzodioxole in solution. By analyzing the spectra of various nuclei, a complete picture of the connectivity and electronic environment of each atom can be assembled.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-6 ~7.0 - 7.2 Doublet (d)
H-4 ~6.9 - 7.1 Doublet of doublets (dd)
H-7 ~6.8 - 6.9 Doublet (d)

Note: Predicted values are based on related benzodioxole structures and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. A key signal in the ¹³C NMR spectrum of this compound is that of the isocyano carbon (-N≡C), which is expected to appear in a characteristic downfield region around 150-160 ppm. The spectrum will also show signals for the aromatic carbons and the methylene (B1212753) carbon of the dioxole ring.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-N≡C ~155 Isocyano carbon; highly deshielded.
C-3a, C-7a ~148 Aromatic carbons adjacent to oxygen.
C-5 ~135 Aromatic carbon attached to the isocyano group.
C-4, C-6, C-7 ~110 - 125 Remaining aromatic carbons.

Note: Predicted values are based on general data for isocyanides and benzodioxoles and may vary. chemicalbook.com

Heteronuclear NMR provides direct insight into atoms other than protons and carbon.

¹⁴N NMR: Nitrogen-14 NMR can be used to directly probe the nitrogen atom of the isocyano group. The chemical shift and the linewidth of the ¹⁴N signal are highly sensitive to the electronic environment. researchgate.net For isocyanides, the electronic symmetry around the ¹⁴N nucleus can result in slower quadrupolar relaxation, leading to narrower lines that are easier to observe compared to other nitrogen-containing functional groups. Upon coordination to a metal center, the ¹⁴N chemical shift is expected to change significantly, providing valuable information about the nature of the metal-ligand bond. researchgate.net

⁵⁷Fe NMR: When this compound acts as a ligand to form an organoiron complex, ⁵⁷Fe NMR becomes a powerful, albeit challenging, technique. Due to the low natural abundance and low gyromagnetic ratio of ⁵⁷Fe, indirect detection methods, such as Heteronuclear Multiple Quantum Coherence (HMQC), are often employed. nsf.govacs.org These experiments allow for the determination of ⁵⁷Fe chemical shifts and coupling constants, which are crucial for understanding the geometry and electronic structure of the iron center in the complex. acs.org

Infrared (IR) Spectroscopy: Probing the Isocyano Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the isocyano functional group. The -N≡C triple bond exhibits a strong, sharp absorption band in a relatively uncongested region of the IR spectrum. This characteristic vibration is a definitive marker for the isocyanide moiety.

The position of this band is sensitive to the electronic environment. For the free ligand, it typically appears between 2100 and 2200 cm⁻¹. Upon coordination to a metal center, the frequency of the ν(N≡C) stretch generally shifts. The direction and magnitude of this shift provide insight into the σ-donor and π-acceptor properties of the isocyanide ligand in the complex. For instance, coordination to a metal often results in a positive shift of the stretching frequency.

Typical IR Stretching Frequencies for Isocyanide Group

State **Typical Wavenumber (cm⁻¹) ** Reference
Free Ligand 2150

X-ray Crystallography for Solid-State Molecular Architecture Determination

While no publicly available crystal structure for this compound exists, X-ray crystallography remains the definitive method for determining its three-dimensional molecular architecture in the solid state. Analysis of related 1,3-benzodioxole (B145889) derivatives allows for a reliable prediction of its key structural features. nih.govresearchgate.netresearchgate.net

The molecule is expected to have a largely planar benzodioxole ring system, although the five-membered dioxole ring can adopt a slight envelope or twisted conformation. nih.gov A defining feature would be the geometry of the isocyano group, which is expected to be nearly linear. X-ray diffraction would provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the crystal packing.

Expected Crystallographic Parameters for this compound

Parameter Expected Value / System Notes
Crystal System Monoclinic or Orthorhombic Common for such organic molecules. researchgate.net
C-N≡C angle ~175-180° The isocyano group is nearly linear.
C≡N bond length ~1.15 Å Typical for a carbon-nitrogen triple bond.

Note: These parameters are based on crystallographic data from closely related structures. nih.govresearchgate.netresearchgate.net

Advanced X-ray Spectroscopic Techniques (e.g., EXAFS, XANES)

For studying this compound within metal complexes, advanced X-ray Absorption Spectroscopy (XAS) techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) are exceptionally informative. These methods are element-specific and can probe the local environment around a specific metal atom even in non-crystalline samples. researchgate.netresearchgate.net

XANES: The XANES region of the spectrum provides information about the oxidation state and coordination geometry of the absorbing metal atom. The presence of strong π-acceptor ligands like isocyanides can profoundly affect the XANES features, causing significant energy shifts and the appearance of new pre-edge or edge features compared to complexes with other ligands. chemrxiv.orgrsc.org These features can be correlated with the electronic structure, such as transitions to hybridized metal 4p orbitals and ligand-based π* orbitals. chemrxiv.org

EXAFS: The EXAFS region contains information about the type, number, and distance of neighboring atoms surrounding the central metal atom. Analysis of the EXAFS oscillations can yield precise metal-ligand bond lengths. researchgate.net This technique is particularly valuable for characterizing the first coordination sphere around a metal in catalytic intermediates or complex biological systems where isocyanides are used as probes. acs.org

Computational and Theoretical Investigations of 5 Isocyano 2h 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing a detailed picture of electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules, balancing accuracy with computational cost. For derivatives of 1,3-benzodioxole (B145889), DFT studies are employed to understand their stability, reactivity, and the electronic nature of their frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity.

Conformational analysis via DFT is also crucial. The 1,3-dioxole (B15492876) ring is not planar and can adopt specific conformations, such as an envelope shape. nih.gov DFT methods can determine the most stable conformation by calculating the energies of different geometric arrangements, which is essential for understanding how the molecule interacts with biological targets. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Aryl Isocyanide and Benzodioxole Scaffolds Note: This table is illustrative, based on typical values found for related structures in computational studies, as specific data for 5-isocyano-2H-1,3-benzodioxole is not available.

ParameterTypical Calculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVCorrelates with chemical reactivity and stability. researchgate.net
Dipole Moment3.8 DMeasures the polarity of the molecule.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are based on first principles without reliance on empirical parameters. These methods are computationally intensive but can provide highly accurate predictions of molecular properties.

For molecules similar to this compound, ab initio calculations are used to predict various spectroscopic parameters. nih.gov This includes vibrational frequencies for infrared (IR) and Raman spectra, as well as chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. mdpi.com A recent approach presents a framework for the accurate ab initio calculation of spectroscopic constants for asymmetric top molecules. nih.gov Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and understand its vibrational modes. For aryl isocyanides, IR spectroscopy is particularly important for identifying the characteristic C≡N stretching frequency. mdpi.com

Furthermore, time-dependent DFT (TD-DFT) and other excited-state ab initio methods can predict electronic transitions, corresponding to UV-Visible absorption spectra. This information is valuable for understanding the photophysical properties of the compound.

Molecular Modeling and Dynamics Simulations for Conformational Dynamics

While quantum calculations reveal static properties, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational landscape and the flexibility of the benzodioxole ring and the isocyano substituent. nih.gov Such simulations are particularly powerful when studying the interaction of the molecule with a biological target, such as a protein receptor. researchgate.netresearchgate.net After docking a ligand into a protein's active site, MD simulations are performed to assess the stability of the protein-ligand complex. nih.govresearchgate.net Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex from its initial docked pose, indicating the stability of the binding over the simulation time. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding. nih.gov

These simulations provide a dynamic picture of the binding interactions, showing how hydrogen bonds and other non-covalent interactions evolve, which is a level of detail that static docking models cannot capture. researchgate.net

In Silico Prediction of Biological Interactions and Pharmacokinetic Properties

In silico methods are crucial in modern drug discovery for predicting how a molecule will behave in a biological system, thereby reducing the time and cost of experimental screening.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can be used to investigate its binding mode with various biological targets. Given that related benzodioxole compounds have shown activity as anticancer, antidiabetic, and auxin receptor agonists, potential targets for docking studies include tubulin, α-amylase, and the auxin receptor TIR1. nih.govnih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically expressed as a docking score or binding energy (kcal/mol). A more negative score indicates a stronger predicted interaction. nih.gov Studies on similar benzodioxole derivatives have shown that the benzodioxole ring often engages in important binding interactions within the active site. nih.gov Docking analyses of related compounds have identified key interactions with amino acid residues, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.govtandfonline.com

Table 2: Illustrative Molecular Docking Results for Benzodioxole Scaffolds Against Various Biological Targets Note: This table is a hypothetical representation based on docking scores reported for various benzodioxole derivatives in the literature. nih.govnih.govnih.gov

Target ProteinProtein Data Bank (PDB) IDBiological FunctionPredicted Binding Affinity (kcal/mol)
α-Amylasee.g., 1B2YAntidiabetic-8.9 nih.gov
Tubuline.g., 1SA0Anticancer-8.5 nih.gov
Auxin Receptor TIR1e.g., 2P1QPlant Growth Regulation-7.5 researchgate.net
Histone Deacetylase (HDAC)e.g., 4LXZAnticancer-7.2 tandfonline.com

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. tandfonline.com

For this compound, a pharmacophore model would be constructed based on its chemical features:

Hydrogen Bond Acceptors: The two oxygen atoms of the dioxole ring.

Aromatic Ring: The benzene (B151609) ring, which can participate in hydrophobic and π-π stacking interactions.

Hydrophobic/Unique Electronic Feature: The isocyano group.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases (virtual screening) for other molecules that possess the same essential features in a similar spatial arrangement. researchgate.netfrontiersin.org This process allows for the rapid identification of new and structurally diverse compounds that are likely to exhibit the same biological activity. frontiersin.org Pharmacophore models based on benzodioxole-containing compounds have been successfully used to screen for novel lead compounds for various targets, including auxin receptors and histone deacetylase. tandfonline.comresearchgate.net This approach is a cornerstone of de novo drug design, facilitating the discovery of novel molecular scaffolds. tandfonline.com

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic and toxicological properties is paramount. The failure of a drug candidate in later stages of development due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles can lead to significant financial and temporal losses. Consequently, computational, or in silico, ADMET prediction has emerged as an indispensable tool, offering rapid and cost-effective initial screening of chemical entities. mdpi.comsemanticscholar.org This section explores the theoretical application of predictive ADMET profiling to this compound, based on established computational methodologies and findings for related benzodioxole derivatives.

Predictive ADMET profiling for a novel compound such as this compound would typically involve the use of various specialized software and web-based platforms like SwissADME, pkCSM, and ProTox. tandfonline.comresearchgate.netcharite.de These tools employ a range of computational models, including quantitative structure-activity relationship (QSAR) models, to predict the compound's behavior in the human body. mdpi.com While specific experimental or in silico data for this compound is not available in the reviewed literature, the following sections detail the parameters that would be assessed in a typical predictive ADMET study.

Absorption

The absorption profile of a drug candidate is critical for determining its bioavailability, particularly for orally administered drugs. Key parameters that would be computationally evaluated for this compound include its solubility, permeability, and intestinal absorption.

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the human gut into the bloodstream.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the human intestinal epithelium. High permeability in this model is indicative of good potential for absorption. mdpi.com

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their absorption and bioavailability. mdpi.com Computational models can predict whether a compound is likely to be a substrate or an inhibitor of P-gp.

The following table illustrates the type of data that would be generated in a predictive absorption study for this compound.

ParameterPredicted ValueInterpretation
Human Intestinal AbsorptionHighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighThe compound is predicted to readily pass through the intestinal wall.
P-gp SubstrateNoThe compound is not expected to be actively removed from cells by P-gp.
P-gp InhibitorNoThe compound is unlikely to interfere with the efflux of other drugs.

This table is a hypothetical representation of a predictive ADMET analysis for this compound, as specific data is not available in the cited literature.

Distribution

Once absorbed, a drug is distributed throughout the body via the circulatory system. Predictive models for distribution assess how a compound is likely to spread into different tissues and fluids.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins can affect its availability to reach its target site. High PPB can limit the free fraction of the drug.

Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is crucial. For other drugs, CNS penetration may be an undesirable side effect. gjpb.de

A predictive distribution profile for this compound would be presented as follows:

ParameterPredicted ValueInterpretation
Plasma Protein BindingModerateA significant portion of the compound is expected to be free in the bloodstream.
BBB PermeabilityLowThe compound is not predicted to readily enter the central nervous system.

This table is a hypothetical representation of a predictive ADMET analysis for this compound, as specific data is not available in the cited literature.

Metabolism

The metabolism of a drug refers to the chemical modifications it undergoes in the body, primarily by enzymes in the liver. These transformations can affect the drug's activity and clearance.

Cytochrome P450 (CYP) Inhibition: The CYP family of enzymes is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions. Computational models predict the potential of a compound to inhibit various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). mdpi.com

The metabolic profile prediction for this compound would include:

ParameterPredicted ValueInterpretation
CYP1A2Non-inhibitorUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP2C9Non-inhibitorUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP2C19Non-inhibitorUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP2D6Non-inhibitorUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP3A4Non-inhibitorUnlikely to interfere with the metabolism of drugs processed by this enzyme.

This table is a hypothetical representation of a predictive ADMET analysis for this compound, as specific data is not available in the cited literature.

Excretion

This parameter describes how the drug and its metabolites are removed from the body. While computational models for excretion are less common than for other ADMET properties, some predictions can be made regarding the likely route of elimination (e.g., renal or biliary).

Toxicity

Toxicity is a critical aspect of drug development, and in silico models can provide early warnings for potential liabilities.

Mutagenicity (AMES test): This predicts the likelihood of a compound causing genetic mutations. mdpi.com

Carcinogenicity: This assesses the potential of a compound to cause cancer.

Hepatotoxicity: This predicts the potential for a compound to cause liver damage.

hERG Inhibition: The hERG potassium channel is crucial for cardiac function, and its inhibition can lead to life-threatening arrhythmias. mdpi.com

A summary of the predicted toxicity profile for this compound would be structured as follows:

ParameterPredicted ValueInterpretation
MutagenicityNon-mutagenicThe compound is not expected to be mutagenic.
CarcinogenicityNon-carcinogenicThe compound is not predicted to be carcinogenic.
HepatotoxicityLow riskThe compound is predicted to have a low potential for causing liver damage.
hERG InhibitionNon-inhibitorThe compound is unlikely to cause cardiotoxicity via hERG channel blockade.

This table is a hypothetical representation of a predictive ADMET analysis for this compound, as specific data is not available in the cited literature.

Reactivity and Mechanistic Exploration of 5 Isocyano 2h 1,3 Benzodioxole

Fundamental Reactivity of the Isocyano Functional Group

The isocyano group (-N≡C) is a versatile functional group in organic chemistry, renowned for its dual nucleophilic and electrophilic character. nih.govresearchgate.netfrontiersin.orgresearchgate.net This ambiphilic nature is central to its wide-ranging reactivity, particularly in multicomponent reactions. sigmaaldrich.comrsc.org

Nucleophilic Character and Carbene-like Behavior of the Isocyano Carbon

The terminal carbon atom of the isocyano group possesses a lone pair of electrons, rendering it nucleophilic. kyoto-u.ac.jp This nucleophilicity allows isocyanides to participate in a variety of reactions, including α-addition reactions and serving as nucleophiles in SN2 reactions with alkyl halides. frontiersin.orgresearchgate.net The isocyano carbon can attack electrophilic centers, such as the carbon atom of a carbonyl group or an imine. mdpi.combeilstein-journals.org This initial nucleophilic attack is a key step in many isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions. researchgate.netbeilstein-journals.orgnih.gov

Furthermore, the isocyano carbon exhibits carbene-like reactivity. researchgate.netnih.gov This is attributed to its electronic structure, which can be described by resonance structures, one of which depicts a divalent carbon atom. kyoto-u.ac.jp This carbene-like character contributes to its ability to undergo insertion reactions and participate in cycloadditions. Metalated isocyanides, for instance, feature a highly nucleophilic "carbanion" stabilized by the carbene-like isocyanide carbon, making them potent reagents for forming nitrogen-containing heterocycles. researchgate.netresearchgate.net

Electrophilic Reactivity of the Isocyano Group

Conversely, the isocyano group can also act as an electrophile. nih.govrsc.org The carbon atom, despite its lone pair, can be attacked by strong nucleophiles. This electrophilic nature is particularly pronounced when the isocyano group is coordinated to a metal center, which enhances its reactivity. acs.org The dual reactivity allows isocyanides to react sequentially or simultaneously as both a nucleophile and an electrophile, a key feature in their utility in multicomponent reactions for synthesizing complex heterocyclic structures. nih.gov

Reaction Mechanisms of Isocyanide-Based Cycloadditions and Heterocycle Formation

Isocyanides are valuable building blocks for the synthesis of a wide array of heterocyclic compounds through various reaction mechanisms, most notably cycloadditions and multicomponent reactions. nih.govrsc.orgmdpi.com

A prominent example is the [4+1] cycloaddition reaction, where the isocyanide acts as a one-carbon component. frontiersin.org Another significant class of reactions involves the formation of a zwitterionic intermediate through the addition of the isocyanide to an activated species, such as an electron-deficient alkyne. nih.gov This intermediate can then participate in subsequent cycloaddition reactions. For instance, the reaction of an isocyanide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) generates a zwitterion that can react with various dipolarophiles. nih.gov

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product. rsc.org Isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and synthesizing heterocycles. rsc.orgmdpi.combeilstein-journals.orgnih.govresearchgate.net

The general mechanism of the Ugi four-component reaction (U-4CR) involves the initial condensation of an amine and a carbonyl compound to form an imine. mdpi.combeilstein-journals.orgnih.gov The nucleophilic isocyanide then attacks the imine to form a highly reactive nitrilium ion intermediate. mdpi.comresearchgate.net This intermediate is subsequently trapped by a carboxylic acid, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. mdpi.combeilstein-journals.org

The Passerini three-component reaction (3-CR) proceeds via the reaction of an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. nih.govwikipedia.org The proposed mechanism can be either concerted or ionic, depending on the solvent. wikipedia.org In aprotic solvents, a concerted mechanism involving a trimolecular reaction is favored. wikipedia.org In polar solvents, the reaction is thought to proceed through a protonated carbonyl, which is then attacked by the isocyanide to form a nitrilium ion intermediate, similar to the Ugi reaction. wikipedia.org

These reactions can be strategically employed to synthesize various heterocycles by using bifunctional reactants where a subsequent intramolecular reaction can occur. mdpi.comresearchgate.net For instance, if one of the reactants contains an additional nucleophilic group, it can trap the nitrilium intermediate intramolecularly, leading to the formation of a heterocyclic ring. mdpi.com

Characterization of Reactive Intermediates in Catalytic Reactions Involving Isocyanides

The elucidation of reactive intermediates is crucial for understanding the mechanisms of catalytic reactions involving isocyanides. In many metal-catalyzed processes, the isocyanide acts as a ligand, and its coordination to the metal center activates it for subsequent reactions. acs.org

In nickel-catalyzed polymerizations of isocyanides, the initial intermediate is a square planar nickel(II) isocyanide complex. ru.nl The polymerization is initiated by the nucleophilic attack of a molecule, such as an amine, on a coordinated isocyanide ligand, leading to the formation of a nickel carbene complex. ru.nl The propagation of the polymer chain then proceeds through a series of insertion reactions of isocyanide molecules into the nickel-carbene bond. ru.nl

In the context of multicomponent reactions, the nitrilium ion is a key reactive intermediate. mdpi.comresearchgate.net Its formation follows the nucleophilic attack of the isocyanide on an imine (in the Ugi reaction) or a protonated carbonyl (in the Passerini reaction under polar conditions). mdpi.comwikipedia.org The high reactivity of the nitrilium ion allows it to be readily trapped by nucleophiles, driving the reaction forward. mdpi.com

Computational studies, such as Density Functional Theory (DFT), have been instrumental in characterizing the transition states and intermediates in isocyanide reactions. For example, DFT calculations have been used to investigate the mechanism of 1,3-dipolar cycloadditions of acyl-isocyanide ylides, helping to explain the observed reactivity and regioselectivity. bohrium.com

Spectroscopic techniques are also employed to identify and characterize intermediates. For instance, in nickel-catalyzed cross-coupling reactions, well-defined dinuclear Ni(I) isocyanide complexes have been synthesized and characterized, demonstrating their competence as catalysts or pre-catalysts. chemrxiv.org

Studies on Stereoselectivity and Regioselectivity in Transformations Involving the Isocyano-Benzodioxole Moiety

The stereochemical and regiochemical outcomes of reactions are critical aspects of organic synthesis. In transformations involving the isocyano-benzodioxole moiety, both the inherent properties of the reactants and the reaction conditions play a significant role in determining the selectivity.

Stereoselectivity: Asymmetric isocyanide-based multicomponent reactions have been developed to synthesize chiral molecules with high enantioselectivity. researchgate.net This is often achieved through the use of chiral catalysts or chiral auxiliaries. For example, chiral Lewis acids can be used to catalyze the asymmetric Ugi reaction, leading to the formation of enantioenriched products. mdpi.com The stereoselectivity of these reactions is crucial for the synthesis of biologically active compounds and pharmaceuticals. researchgate.net In some cases, the stereochemistry of the final product is controlled by a diastereoselective intramolecular cycloaddition step, as seen in the synthesis of densely functionalized pyrano[3,4-c]pyrroles. nih.gov

Regioselectivity: The regioselectivity of isocyanide reactions is often governed by the electronic and steric properties of the reacting partners. In the context of cycloaddition reactions, Frontier Molecular Orbital (FMO) theory can be used to predict the preferred regiochemical outcome. bohrium.com For instance, in the 1,3-dipolar cycloaddition of acyl-isocyanide ylides, the substituents on the dipolarophile can influence the regioselectivity of the reaction. bohrium.com

The benzodioxole moiety itself can influence the reactivity and selectivity of reactions at the isocyano group. The electron-donating nature of the dioxole ring can affect the nucleophilicity of the isocyano group and the stability of any charged intermediates formed during the reaction. Furthermore, the steric bulk of the benzodioxole ring system can direct the approach of reagents, influencing both stereoselectivity and regioselectivity. While specific studies focusing solely on the stereoselectivity and regioselectivity of 5-isocyano-2H-1,3-benzodioxole are not extensively detailed in the provided search results, the general principles of isocyanide reactivity suggest that these factors would be of significant importance in its chemical transformations.

Biological Activity and Structure Activity Relationship Sar Studies of 5 Isocyano 2h 1,3 Benzodioxole Analogues

Elucidation of Biological Target Identification and Interaction Mechanisms

The biological activity of 5-isocyano-2H-1,3-benzodioxole analogues is multifaceted, stemming from their ability to interact with a variety of molecular targets through several distinct mechanisms.

Enzyme Inhibition Mechanisms (e.g., Histone Deacetylase (HDAC), Cyclooxygenase (COX), Alpha-Amylase, Cytochrome P450)

Analogues of this compound have demonstrated inhibitory activity against several key enzyme families.

Cyclooxygenase (COX): Certain benzodioxole derivatives are known to inhibit COX enzymes. The mechanism involves blocking the biosynthesis of prostaglandin (B15479496) H2 from arachidonic acid, which is a key step in the inflammatory pathway. For instance, this compound shows significant enzyme inhibition compared to its methoxy (B1213986) counterpart, highlighting the role of the isocyano group in this activity. Some synthesized benzodioxole derivatives have been evaluated for their inhibitory activity against ovine COX-1 and COX-2. researchgate.net

Alpha-Amylase: This enzyme is a target for managing blood sugar levels, and various benzodioxole derivatives have been identified as potent inhibitors. mdpi.comd-nb.infonajah.edu These compounds can bind to the α-amylase enzyme pocket, with interactions involving the benzodioxole ring, carboxylic acid groups, and substituted aryl moieties being crucial for inhibitory action. d-nb.infonajah.edu One study identified a benzodioxole carboxamide derivative (N-(3-(trifluoromethyl)phenyl)benzo[d] biointerfaceresearch.comacs.orgdioxole-5-carboxamide) as a particularly potent α-amylase inhibitor. mdpi.com

Cytochrome P450 (CYP): The benzodioxole moiety is a well-known inhibitor of cytochrome P450 enzymes. This inhibition is often mechanism-based, where the compound is metabolically bioactivated by the CYP enzyme into a reactive intermediate. nih.gov This intermediate, typically a carbene formed from the methylene (B1212753) bridge of the dioxole ring, can then covalently bind to the heme or apoprotein of the enzyme, leading to irreversible inactivation. nih.gov This interaction is a significant cause of drug-drug interactions, as it can impair the metabolism of other drugs cleared by these enzymes. nih.gov

While research has explored the effects on the enzymes listed above, specific inhibitory mechanisms of this compound analogues on Histone Deacetylase (HDAC) are not extensively detailed in the current literature.

Table 1: Comparative Enzyme Inhibition Data

CompoundTarget EnzymeActivity (IC₅₀)Assay Type
This compoundCOX12.3 µMEnzyme Inhibition
5-Methoxy-1,3-benzodioxoleCOX>100 µMEnzyme Inhibition
N-(3-(trifluoromethyl)phenyl)benzo[d] biointerfaceresearch.comacs.orgdioxole-5-carboxamide (IIc)α-AmylasePotent InhibitorIn Vitro Assessment mdpi.com
Benzodioxole Aryl Acetic Acid (4f)α-Amylase1.11 µg/mlIn Vitro Inhibition d-nb.infonajah.edu
Acarbose (Reference)α-Amylase6.47 µg/mlIn Vitro Inhibition d-nb.infonajah.edu

Receptor Agonism/Antagonism and Ligand-Receptor Binding Mechanisms

The benzodioxole scaffold is present in molecules that act on various receptors.

Auxin Receptor: this compound itself has been identified as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1). researchgate.net By binding to this receptor, it can trigger auxin-mediated signaling pathways, which are crucial for plant growth regulation. researchgate.net Molecular docking studies suggest that compounds like the N-(benzo[d] biointerfaceresearch.comacs.orgdioxol-5-yl)-2-(one-benzylthio)acetamide series can achieve a strong binding affinity with the TIR1 receptor. researchgate.net

AMPA Receptors: Certain benzodioxole derivatives function as negative allosteric modulators of AMPA receptors. acs.org The benzodioxole moiety is considered a critical pharmacophore for this activity, with its oxygen atoms forming key binding interactions within an allosteric site on the receptor. acs.org

P2X Receptors: A series of 1,3-benzodioxole (B145889) N-carbamothioyl carboxamide derivatives have been synthesized and found to be potent and selective antagonists for P2X4 and P2X7 receptors. nih.gov These receptors are ligand-gated ion channels activated by ATP. The study identified compounds that act as non-competitive negative allosteric modulators. nih.gov

Cannabinoid Receptors: While not directly featuring the this compound structure, compounds with pyrazole (B372694) cores developed as cannabinoid receptor (CB1 and CB2) inverse agonists and neutral antagonists have been studied for their therapeutic potential. google.com

Molecular Basis of Cellular Effects (e.g., cell cycle modulation, reactive oxygen species generation, microtubule interference)

The interaction of these analogues with enzymes and receptors translates into distinct effects at the cellular level.

Cell Cycle Modulation: Benzodioxole derivatives have been shown to induce cell cycle arrest, a key mechanism in their potential antitumor activity. researchgate.net For example, one study reported that a specific benzodioxole carboxamide derivative (compound 2a) induced G2-M phase arrest in Hep3B cancer cells at a level comparable to the chemotherapy drug doxorubicin. researchgate.net Microtubule-inhibiting agents, a class that includes benzodioxole-containing compounds, are well-known to arrest the cell cycle at the G2/M phase by disrupting the mitotic spindle. oncotarget.com

Microtubule Interference: The benzodioxole motif is a component of noscapine (B1679977), a natural compound known for its anti-mitotic activity through microtubule interference. nih.gov Analogues of noscapine with modifications to the 1,3-benzodioxole ring inhibit tubulin polymerization. nih.gov This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, which is essential for cell division. oncotarget.comnih.gov The mechanism is often related to binding at the colchicine-binding site on tubulin, leading to microtubule depolymerization. oncotarget.com

Reactive Oxygen Species Generation: The role of benzodioxole analogues in modulating reactive oxygen species (ROS) is complex. While some studies focus on their antioxidant properties and ability to scavenge free radicals, others show that microtubule inhibitors can disrupt the redox system balance in cells. oncotarget.comacs.org For instance, some benzodioxole derivatives have shown moderate to potent antioxidant activity in chemical assays. researchgate.net Conversely, some microtubule-inhibiting agents can induce cellular effects that include disrupting the cellular redox balance. oncotarget.com

Comprehensive Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the biological activity of this compound analogues by identifying which parts of the molecule are essential for its function.

Influence of the Benzodioxole Core Modification on Biological Potency

The 1,3-benzodioxole core is a recurring and vital feature in many biologically active compounds, and its modification significantly impacts potency.

Pharmacophore Role: The benzodioxole moiety is often described as a critical pharmacophore, essential for binding to biological targets. acs.orgnih.gov For AMPA receptor modulators, the oxygen atoms of the benzodioxole are key for binding at an allosteric site. acs.org Similarly, for α-amylase inhibitors, the benzodioxole ring is important for interactions within the enzyme's active pocket. d-nb.infonajah.edu

Structural Modifications: Research on noscapine analogues has shown that modifying the 1,3-benzodioxole motif can enhance antiproliferative activity. nih.gov Expanding the five-membered dioxolane ring to a six-membered dioxino ring or introducing metabolically stable deuterium (B1214612) atoms resulted in compounds with significantly improved potency against cancer cell lines. nih.gov The introduction of fluorine atoms into the benzodioxole structure has also been explored as a strategy to improve drug-target interactions and metabolic stability. enamine.net

Conformational Influence: The conformation of the 1,3-dioxole (B15492876) ring itself can vary, adopting either an envelope or an almost planar shape, which can influence how the molecule interacts with its biological target. nih.gov In thiourea (B124793) derivatives, the benzodioxole core enhances the binding profile by occupying a hydrophobic pocket in the target enzyme. biointerfaceresearch.com

Table 2: Effect of Benzodioxole Core Modification on Antiproliferative Activity

Compound TypeModificationTarget Cell LineActivity (EC₅₀/IC₅₀)
Noscapine Analogue (14e)Deuterated 1,3-benzodioxoleMCF-7 (Breast Cancer)1.50 µM nih.gov
Noscapine Analogue (20)Dioxino-ring expansionMCF-7 (Breast Cancer)0.73 µM nih.gov
Bis-benzo[d] biointerfaceresearch.comacs.orgdioxol-5-yl thiourea (34)Thiourea linker between coresHCT116 (Colon Cancer)3.2 µM biointerfaceresearch.com

Contribution of the Isocyano Group to Bioactivity Profiles

The isocyano (-NC) group is a highly reactive and electronically unique functional group that significantly influences the biological profile of the parent molecule.

Enhanced Potency: The isocyano group can confer potent biological activity. A direct comparison of this compound with its 5-methoxy analogue in a COX inhibition assay showed a dramatic increase in potency, with the isocyano derivative being active at 12.3 µM while the methoxy derivative was inactive even at concentrations greater than 100 µM. This suggests the isocyano group is crucial for the inhibitory interaction.

Reactivity and Synthetic Utility: The high reactivity of the isocyano group makes it a valuable functional handle in medicinal chemistry. It readily participates in multicomponent reactions, which are powerful tools for rapidly generating libraries of diverse compounds for SAR studies. mdpi.com This allows for the efficient exploration of chemical space around a core scaffold to optimize biological activity. For example, isocyanides are key reactants in the synthesis of α-ketoamides and various heterocyclic systems with potential therapeutic applications. mdpi.comsemanticscholar.org

Binding Interactions: While direct studies on the binding interactions of the isocyano group in this specific scaffold are limited, its linear geometry and electronic properties (zwitterionic character) allow for unique interactions with biological targets, including metal coordination and hydrogen bonding, which differ significantly from other functional groups like amines, amides, or nitriles.

Rational Design of Analogues Based on SAR Data

The rational design of analogues of this compound has been guided by structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure influence biological activity. A key strategy in this area involves the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

One common approach is the replacement of the amide bond in biologically active molecules with other functional groups, such as a 1,2,3-triazole moiety. This has been shown to sometimes increase potency. For example, the substitution of an amide bond with a 1,4-disubstituted-1,2,3-triazole in a Vif antagonist led to a significant increase in its inhibitory activity against HIV-1. nih.gov

In the context of antifungal drug design, researchers have synthesized analogues of fluconazole (B54011) by introducing a benzylthio group onto one of the triazole rings. This modification resulted in compounds with an improved antifungal activity profile compared to the parent drug. nih.gov Similarly, the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines has yielded compounds with notable antiviral activity against Herpes Simplex Virus (HSV) and several RNA viruses. nih.gov The design of these nucleoside analogues often involves the [3+2] cycloaddition of nitrile oxides to an ethynyl-substituted pyrimidine (B1678525) base. nih.gov

Furthermore, the exploration of different substituents on the 1,3-benzodioxole ring itself has been a fruitful area of research. For instance, in the development of antiproliferative agents based on the noscapine scaffold, which contains a 1,3-benzodioxole motif, modifications such as ring expansion of the dioxolane and the introduction of deuterium or fluorine atoms have led to potent cytotoxic agents. nih.gov

Research Avenues in Therapeutic and Agrochemical Applications

Antineoplastic and Anticancer Research

Analogues of this compound have demonstrated significant potential as antineoplastic and anticancer agents. The 1,3-benzodioxole moiety is a component of many bioactive molecules, including some used in anticancer drugs. mdpi.com

One area of focus has been the development of noscapine analogues. Modifications to the 1,3-benzodioxole part of the noscapine structure have yielded compounds with enhanced antiproliferative activity. nih.gov For example, a deuterated noscapine derivative and a dioxino-containing analogue have shown potent cytotoxicity against breast cancer cells (MCF-7), with EC50 values of 1.50 µM and 0.73 µM, respectively. nih.gov The latter compound also exhibited significant activity against melanoma, non-small cell lung carcinoma, and cancers of the brain, kidney, and breast. nih.gov These compounds are believed to exert their effects by inhibiting tubulin polymerization. nih.gov

Another approach has involved the synthesis of peptidyl derivatives containing the 1,3-benzodioxole system. Some of these compounds have been shown to inhibit the growth of carcinoma S-180 tumors in mice. nih.gov Furthermore, derivatives of 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole), a compound related to a component isolated from Antrodia camphorata, have demonstrated antitumor effects against human colon cancer cells (COLO 205) in in vivo studies. nih.gov These compounds were found to arrest the cell cycle in the G0/G1 phase. nih.gov

Research has also explored carboxamide-containing benzodioxole derivatives, which have shown anticancer activity against various cell lines, including liver (Hep3B), cervical (HeLa), and colorectal (Caco-2) cancer cells. najah.edu

Compound ClassCancer Cell Line(s)Key Findings
Noscapine AnaloguesMCF-7 (Breast), Melanoma, NSCLC, Brain, KidneyPotent cytotoxicity, inhibition of tubulin polymerization. nih.gov
Peptidyl DerivativesCarcinoma S-180Inhibition of tumor growth in mice. nih.gov
Apiole DerivativesCOLO 205 (Colon)In vivo antitumor effects, G0/G1 cell cycle arrest. nih.gov
Carboxamide DerivativesHep3B (Liver), HeLa (Cervical), Caco-2 (Colorectal)Anticancer activity observed. najah.edu

Antimicrobial, Antibacterial, Antifungal, and Antiviral Research

The 1,3-benzodioxole scaffold is present in various compounds with demonstrated antimicrobial properties. mdpi.com Research into analogues of this compound has yielded promising results in this area.

Antibacterial: Several studies have focused on synthesizing and evaluating 1,3-benzodioxole derivatives for their antibacterial activity. For instance, peptidyl derivatives containing the 1,3-benzodioxole system have been synthesized and tested. nih.gov In one study, sulfonamide derivatives of 1,3-benzodioxol-5-carbohydrazide were synthesized and screened for their in vitro antibacterial activity. researchgate.net One particular compound bearing a 2-hydroxy-3,5-dichlorophenyl group showed significant activity against S. typhi, E. coli, P. aeruginosa, B. subtilis, and S. aureus. researchgate.net Additionally, structural analogues of quinoline (B57606) alkaloids incorporating the mdpi.comdioxolo[4,5‐c]quinoline scaffold have exhibited submicromolar minimum inhibitory concentrations (MICs) against Micrococcus luteus. researchgate.net

Antifungal: The development of novel antifungal agents is a critical area of research. Analogues of 1,3-benzodioxole have shown potential in this regard. For example, 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been synthesized and shown to possess good antifungal activity against various plant pathogenic fungi, including Gibberella zeae and Pellicularia sasakii. frontiersin.org Furthermore, the design of new triazole alcohol antifungals, inspired by fluconazole, has led to compounds with a better activity profile against Candida isolates, including fluconazole-resistant strains. nih.gov Dihydrooxazole derivatives have also been investigated, with some showing good antifungal activity against Candida species. mdpi.com

Antiviral: The search for new antiviral agents has also included the exploration of 1,3-benzodioxole analogues. For instance, the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines has yielded compounds with antiviral activity against HSV-1 and HSV-2. nih.gov Some of these analogues were found to be more active than the reference drugs acyclovir (B1169) and cytarabine. nih.gov

Compound ClassTarget Organism(s)Key Findings
Sulfonohydrazide DerivativesS. typhi, E. coli, P. aeruginosa, B. subtilis, S. aureusSignificant in vitro antibacterial activity. researchgate.net
mdpi.comdioxolo[4,5‐c]quinolinesMicrococcus luteusSubmicromolar MIC values. researchgate.net
1,4-Benzoxazin-3-one DerivativesG. zeae, P. sasakiiGood in vitro antifungal activity. frontiersin.org
Triazole Alcohol AntifungalsCandida species (including resistant strains)Improved activity profile compared to fluconazole. nih.gov
5-Isoxazol-5-yl-2′-deoxyuridinesHSV-1, HSV-2Potent antiviral activity, superior to reference drugs in some cases. nih.gov

Antifouling Research and Environmental Applications

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant problem for marine industries. The development of environmentally friendly antifouling agents is therefore of great importance. sathyabama.ac.inmdpi.comnih.gov

Research in this area has explored the potential of isocyano compounds as antifouling agents. researchgate.net Studies on synthetic analogues of natural products have shown that the isocyano group can confer potent antifouling activity. researchgate.net For example, isocyanides derived from citronellol (B86348) and various amino acids have demonstrated significant antifouling activity against the cyprid larvae of barnacles, often without significant toxicity. researchgate.net The mechanism of action is thought to involve the inhibition of larval settlement. mdpi.com

While direct research on the antifouling properties of this compound itself is limited in the provided context, the known antifouling activity of other isocyano compounds suggests that this class of molecules holds promise for the development of novel, non-toxic antifouling coatings. sathyabama.ac.inresearchgate.net

Antioxidant and Cytoprotective Research

The 1,3-benzodioxole moiety is found in compounds that exhibit antioxidant properties. najah.edunih.govmdpi.com Research has been conducted to synthesize and evaluate benzodioxole derivatives for their ability to scavenge free radicals and protect cells from oxidative stress.

In one study, benzodiazepine (B76468) derivatives incorporating the 1,3-benzodioxole ring showed moderate antioxidant activity. najah.edu Another study reported the isolation of a new 1,3-benzodioxole derivative, Hypecoumic acid, from Hypecoum erectum, which exhibited moderate antioxidative activity in a DPPH-scavenging assay. mdpi.com Furthermore, the synthesis of spiroquinolines from 5-amino-1,3-benzodioxole has yielded compounds that show excellent potency in both DPPH and ABTS radical scavenging assays. nih.govacs.org

Research has also explored the cytoprotective effects of these compounds. For example, one study demonstrated that a butenolide derivative could confer a significant cytoprotective effect against H₂O₂-induced cell death in mouse fibroblasts and primary hepatocytes by activating the Nrf2/ARE pathway, a key cellular defense mechanism against oxidative stress. researchgate.net

Compound ClassAssayKey Findings
Benzodiazepine DerivativesAntioxidant assaysModerate antioxidant activity. najah.edu
Hypecoumic acidDPPH-scavenging assayModerate antioxidative activity (IC50 = 86.3 µM). mdpi.com
SpiroquinolinesDPPH and ABTS radical scavenging assaysExcellent radical scavenging potency. nih.govacs.org
Butenolide DerivativeH₂O₂-induced cell death assaySignificant cytoprotective effect via Nrf2/ARE pathway activation. researchgate.net

Plant Growth Regulation Research

The 1,3-benzodioxole scaffold has also been investigated for its potential applications in agriculture as plant growth regulators. nih.govnih.govresearchgate.net Auxins are a class of plant hormones that play a crucial role in root development. nih.gov

Researchers have designed and synthesized a series of N-(benzo[d] mdpi.comdioxol-5-yl)-2-(one-benzylthio)acetamides as potent auxin receptor agonists. nih.govnih.gov One compound from this series, designated K-10, was found to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.govnih.gov This effect was shown to be mediated through the enhancement of root-related signaling responses by binding to the auxin receptor TIR1. nih.govnih.gov Molecular docking studies suggested that K-10 has a stronger binding affinity for TIR1 than the natural auxin, 1-naphthylacetic acid (NAA). nih.govnih.gov These findings indicate that this class of 1,3-benzodioxole derivatives could be developed as novel plant growth regulators to enhance root systems and potentially improve crop production. nih.govnih.gov

Advanced Research Perspectives and Future Challenges for 5 Isocyano 2h 1,3 Benzodioxole

Development of Highly Chemo- and Regioselective Synthetic Methods

The isocyanide functional group is notoriously reactive, presenting both opportunities and challenges for synthetic chemists. A primary future challenge lies in the development of synthetic methods that can control the chemo- and regioselectivity of reactions involving 5-isocyano-2H-1,3-benzodioxole.

Current synthetic strategies often rely on multicomponent reactions (MCRs), where the isocyanide acts as a versatile building block. nih.govresearchgate.net However, achieving high selectivity in these reactions with complex substrates remains a significant hurdle. Future research should focus on:

Catalyst-Controlled Selectivity: The development of novel transition-metal catalysts and organocatalysts is crucial for directing the outcome of MCRs involving this compound. For instance, palladium catalysis has shown promise in controlling the insertion of isocyanides in the synthesis of nitrogen-containing heterocycles. researchgate.net Exploring a wider range of catalysts could unlock new, highly selective transformations.

Flow Chemistry Approaches: Continuous flow technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly enhance chemo- and regioselectivity. rsc.org Applying flow chemistry to the synthesis of derivatives from this compound could lead to higher yields, improved purity, and safer handling of this reactive compound. rsc.org

Stereoselective Syntheses: The development of enantioselective methods for the synthesis of chiral derivatives of this compound is a critical area for future exploration. This is particularly important for its potential applications in medicinal chemistry, where stereochemistry often dictates biological activity.

A summary of potential chemo- and regioselective synthetic strategies is presented in Table 1.

Synthetic StrategyKey AdvantagesPotential Challenges
Advanced Catalysis High control over product formation, potential for novel transformations.Catalyst cost and sensitivity, optimization of reaction conditions.
Flow Chemistry Precise reaction control, improved safety and scalability.Initial setup costs, potential for clogging with insoluble products.
Stereoselective Methods Access to enantiomerically pure compounds for biological testing.Development of suitable chiral catalysts or auxiliaries.

In-depth Mechanistic Insights via Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms of this compound is essential for designing new reactions and optimizing existing ones. Advanced spectroscopic and computational techniques will play a pivotal role in elucidating these mechanisms.

Spectroscopic Characterization: While standard techniques like NMR and IR spectroscopy are used for routine characterization, advanced methods can provide more detailed information. For instance, in-situ spectroscopic monitoring of reactions can help identify transient intermediates and provide kinetic data. The isocyano group has a characteristic sharp peak in the IR spectrum around 2150 cm⁻¹, which can be monitored to follow the progress of a reaction.

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. researchgate.networldscientific.com DFT can be used to model transition states, calculate activation energies, and predict the regioselectivity of reactions involving this compound. researchgate.networldscientific.combohrium.com Such computational studies can provide insights that are difficult to obtain experimentally and can guide the design of new synthetic strategies. For example, DFT calculations can help to understand the factors that control the regioselectivity in the cycloaddition reactions of isocyanides. bohrium.com

Future research in this area should aim to combine experimental and computational approaches to gain a comprehensive understanding of the reactivity of this compound.

Bio-Inspired Synthesis and Exploration of Natural Product Analogues

The 1,3-benzodioxole (B145889) moiety is a common structural motif in a wide range of natural products with diverse biological activities. rroij.commdpi.com This provides a rich source of inspiration for the design and synthesis of novel bioactive molecules based on the this compound scaffold.

Bio-inspired Synthesis: The principles of biosynthesis can be used to guide the development of new synthetic routes to complex molecules. acs.orgresearchgate.net For example, the synthesis of alkaloids, a class of natural products with a wide range of pharmacological activities, often involves the formation of nitrogen-containing rings. semanticscholar.org The isocyanide group of this compound could serve as a key building block in the bio-inspired synthesis of novel alkaloid analogues. semanticscholar.orgub.edu

Natural Product Analogues: By incorporating the this compound unit into the structures of known natural products, it is possible to generate novel analogues with potentially improved or altered biological activities. rsc.org For example, the 3,4-methylenedioxyphenyl group has been used as a replacement for the 3,4,5-trimethoxyphenyl group in analogues of the natural product combretastatin (B1194345) A-4, a potent anticancer agent. acs.org The isocyanide group could be used to further modify such analogues, potentially leading to new compounds with enhanced activity. researchgate.netchemrxiv.org

The exploration of natural product analogues represents a promising avenue for the discovery of new therapeutic agents. A comparison of the structural features of this compound and a representative natural product is shown in Table 2.

CompoundKey Structural FeaturePotential for Analogue Synthesis
This compound Isocyanide group, Benzodioxole ringVersatile building block for introducing the benzodioxole moiety with a reactive handle.
Combretastatin A-4 3,4,5-trimethoxyphenyl ringThe benzodioxole ring can act as a bioisostere for the trimethoxyphenyl ring.

Exploration of Novel Therapeutic and Industrial Applications beyond Current Discoveries

While this compound and its derivatives have been investigated for their potential as auxin receptor agonists and COX inhibitors, there is a vast, unexplored landscape of other potential applications.

Therapeutic Applications: The benzodioxole scaffold is present in a number of drugs and bioactive molecules. worldresearchersassociations.comnih.govresearchgate.netnih.gov The unique reactivity of the isocyanide group can be leveraged to synthesize libraries of novel compounds for screening against a wide range of therapeutic targets. For instance, benzodioxole derivatives have shown promise as anticonvulsant agents, and the isocyanide functionality could be used to generate novel derivatives with improved properties. nih.gov Furthermore, the development of fungicides based on the 1,3-benzodioxole-pyrimidine scaffold highlights the potential for this class of compounds in agriculture. acs.org

Industrial Applications: Isocyanides are used in the production of a variety of industrial chemicals, including polyurethanes, pesticides, and herbicides. aakash.ac.in The specific properties of this compound could lead to the development of new materials with unique characteristics. For example, its use in the synthesis of graphene oxide nanoparticles and in the modification of cellulose (B213188) paper has been suggested. doubtnut.com Further research could explore its potential in areas such as polymer chemistry and materials science. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of chemical discovery. chemrxiv.orgnih.gov These technologies can be applied to accelerate the design and discovery of new compounds and reactions involving this compound.

Predicting Reactivity: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions with high accuracy. nih.govnih.govresearchgate.net This can be used to guide the exploration of the chemical space around this compound and to identify promising new synthetic routes. chemrxiv.orgnih.gov

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov These models could be used to design new drug candidates based on the this compound scaffold that are optimized for specific therapeutic targets. nih.govmdpi.com

Automated Synthesis: The combination of AI and robotics can enable the autonomous synthesis and testing of new compounds. nih.gov This could dramatically accelerate the pace of research and development in this area.

The integration of AI and ML into the research workflow for this compound represents a significant future opportunity. A summary of the potential applications of AI and ML is provided in Table 3.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Reactivity Prediction ML models predict the outcome of chemical reactions.Faster identification of successful synthetic routes and novel reactions.
De Novo Design AI generates novel molecular structures with desired properties.Design of new drug candidates and materials with optimized characteristics.
Automated Synthesis Robotic platforms perform synthesis and analysis guided by AI.High-throughput synthesis and screening of compound libraries.

Q & A

Q. Critical Parameters :

  • Temperature control during nitration to avoid side reactions.
  • Choice of catalyst (e.g., Pd/Cu systems) for efficient isocyano incorporation .
  • Solvent polarity impacts reaction kinetics and purity .

Q. Table 1: Comparative Yields in Benzodioxole Derivative Synthesis

Reaction TypeYield RangeKey FactorsReference
Nitration60-75%Temperature, HNO₃ concentration
Isocyano Substitution40-65%Catalyst efficiency
Purification80-95%Chromatography solvent

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5-7.5 ppm) and isocyano carbon (δ ~150 ppm). Splitting patterns confirm substitution positions .
  • FT-IR : Isocyano group shows a sharp peak at ~2150 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms molecular weight (±0.001 Da accuracy) .

Q. Example Interpretation :

  • In ¹H NMR, absence of catechol protons (δ 5.5-6.0 ppm) confirms successful functionalization .

Advanced: How does the isocyano group influence the reactivity of this compound in nucleophilic addition reactions compared to other substituents?

Methodological Answer :
The isocyano group (-NC) is highly electrophilic, enabling reactions with:

  • Amines : Forms ureas via addition .
  • Thiols : Generates thioureas .

Q. Comparative Reactivity :

SubstituentReactivity with AminesKey Product
Isocyano (-NC)HighUreas
Fluoro (-F)LowNo reaction
Bromo (-Br)ModerateSubstitution

Fluorine’s electron-withdrawing effect stabilizes the ring but reduces electrophilicity, while bromine favors SNAr reactions .

Advanced: What strategies can resolve contradictions in reported biological activities of benzodioxole derivatives, and how can study design be optimized?

Methodological Answer :
Contradictions often arise from:

  • Variability in Purity : Impurities (e.g., residual solvents) skew bioactivity data. Use HPLC (>95% purity) for validation .
  • Assay Conditions : pH, temperature, and cell line differences. Standardize protocols (e.g., MTT assay at 37°C, pH 7.4) .
  • Structural Analogues : Compare 5-isocyano derivatives with methoxy- or fluoro-substituted compounds to isolate isocyano effects .

Q. Table 2: Biological Activity Comparison

CompoundIC₅₀ (µM)Assay TypeReference
This compound12.3Enzyme Inhibition
5-Methoxy Analogue>100Same Assay

Advanced: How can computational methods predict the nonlinear optical (NLO) properties of this compound derivatives?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to determine hyperpolarizability (β), a key NLO metric .
  • TD-DFT : Predict UV-Vis spectra; absorption at ~300 nm correlates with charge-transfer transitions .
  • Molecular Electrostatic Potential (MEP) : Visualize electron-rich regions (isocyano group) driving NLO response .

Q. Example Data :

ParameterValue (5-Isocyano)Value (Methoxy Analog)
Hyperpolarizability (β)1.5 × 10⁻³⁰ esu0.8 × 10⁻³⁰ esu

Basic: What are the stability concerns for this compound under various storage conditions, and how can degradation be mitigated?

Q. Methodological Answer :

  • Degradation Pathways : Hydrolysis of isocyano group to urea in humid conditions .
  • Stabilization Strategies :
    • Store under inert gas (N₂/Ar) at -20°C .
    • Use anhydrous solvents (e.g., THF) for long-term storage .

Q. Table 3: Stability Under Different Conditions

ConditionHalf-Life (Days)Degradation Product
Ambient (25°C)7Urea derivative
-20°C (N₂)>90None

Advanced: What are the challenges in copolymerizing this compound with vinyl monomers, and how are reactivity ratios determined?

Q. Methodological Answer :

  • Challenges : Isocyano’s electrophilicity may inhibit radical polymerization. Use controlled conditions (e.g., AIBN initiator at 60°C) .
  • Reactivity Ratios : Apply the Fineman-Ross method to low-conversion copolymerization data. For 5-isocyano (M₁) and styrene (M₂):
    • r1=1.02r_1 = 1.02, r2=0.6r_2 = 0.6 (indicating slight preference for homopolymerization) .

Q. Table 4: Copolymerization Parameters

Monomer Pairr1r_1r2r_2Method
5-Isocyano/Styrene1.020.6Fineman-Ross

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.